(R)-6-Chloro-2-hexanol
Overview
Description
®-6-Chloro-2-hexanol is an organic compound with the molecular formula C6H13ClO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-6-Chloro-2-hexanol can be synthesized through several methods. One common approach involves the reaction of ®-6-chlorohexanal with a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically proceeds at room temperature and yields ®-6-Chloro-2-hexanol as the primary product.
Industrial Production Methods: In an industrial setting, ®-6-Chloro-2-hexanol can be produced via the chlorination of hexanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: ®-6-Chloro-2-hexanol can undergo oxidation reactions to form ®-6-chlorohexanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to ®-6-chlorohexane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: ®-6-Chloro-2-hexanol can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium at room temperature.
Major Products:
Oxidation: ®-6-chlorohexanoic acid.
Reduction: ®-6-chlorohexane.
Substitution: ®-6-hydroxyhexanol or ®-6-aminohexanol.
Scientific Research Applications
Chemistry: ®-6-Chloro-2-hexanol is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the production of enantiomerically pure substances.
Biology: In biological research, ®-6-Chloro-2-hexanol is used to study the effects of chiral molecules on biological systems. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: ®-6-Chloro-2-hexanol is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of ®-6-Chloro-2-hexanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-6-Chloro-2-hexanol: The enantiomer of ®-6-Chloro-2-hexanol, differing in its three-dimensional arrangement.
6-Chloro-1-hexanol: A structural isomer with the chlorine atom at a different position.
6-Bromo-2-hexanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness: ®-6-Chloro-2-hexanol is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer and structural isomers
Properties
IUPAC Name |
(2R)-6-chlorohexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIPECSHAACCTQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426842 | |
Record name | (R)-6-Chloro-2-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154885-33-3 | |
Record name | (R)-6-Chloro-2-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-6-Chloro-2-hexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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